(3S)-3-Amino-3-(thiophen-3-YL)propanamide
Description
Significance of Chiral β-Amino Acids in Synthetic and Medicinal Chemistry Research
Chiral molecules, which are non-superimposable mirror images of each other (enantiomers), are fundamental in biological systems. google.comnih.gov The majority of biological molecules, such as amino acids and sugars, are chiral, and their interactions are highly stereospecific. google.com This has profound implications in medicinal chemistry, as the different enantiomers of a drug can exhibit vastly different pharmacological activities and toxicological profiles. google.comnih.gov
β-amino acids, structural isomers of the more common α-amino acids, are particularly valuable building blocks in synthetic chemistry. Their incorporation into peptides can induce unique folding patterns and confer resistance to enzymatic degradation. mdpi.com This has led to the development of novel peptidomimetics with potential therapeutic applications. Furthermore, enantiomerically pure β-amino acids are crucial starting materials for the synthesis of a wide array of complex chiral molecules, including pharmaceuticals and agrochemicals. The development of methodologies for the enantioselective synthesis of β-amino acids is therefore an active and important area of research. wustl.edunih.gov
The Thiophene (B33073) Moiety as a Privileged Heterocyclic Scaffold in Academic Studies
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is considered a "privileged scaffold" in medicinal chemistry. chim.itacs.org This designation is due to its frequent appearance in a wide range of biologically active compounds, including numerous FDA-approved drugs. acs.org The thiophene moiety is a versatile pharmacophore that can engage in various interactions with biological targets. wustl.eduacs.org Its sulfur atom can participate in hydrogen bonding, and the aromatic ring can engage in π-stacking interactions. wustl.edu
Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. nih.govnih.govchim.it The structural diversity of thiophene-containing compounds allows for fine-tuning of their physicochemical properties, such as solubility and metabolic stability, which are critical for drug development. acs.org The incorporation of a thiophene ring into a molecule can significantly influence its biological activity and pharmacokinetic profile. wustl.edu
Enantioselective Properties of (3S)-3-Amino-3-(thiophen-3-YL)propanamide and Related Structures
While specific research detailing the enantioselective synthesis or properties of this compound is not extensively available in the public domain, the principles of asymmetric synthesis are highly relevant to this class of molecules. The "(3S)" designation explicitly indicates that this is a single enantiomer, highlighting the importance of controlling the stereochemistry at the carbon atom bearing the amino group and the thiophene ring.
The synthesis of chiral molecules like this typically involves either the use of a chiral starting material, the separation of a racemic mixture (a 50:50 mixture of both enantiomers), or, most efficiently, an enantioselective catalytic process. nih.gov For compounds related to this compound, enzymatic and chemo-catalytic methods have been shown to be highly effective in producing single enantiomers with high purity.
A notable example is the highly enantioselective bioreduction of a structurally similar compound, N-methyl-3-oxo-3-(thiophen-2-yl) propanamide. This reaction is a key step in the synthesis of the antidepressant drug (S)-duloxetine. researchgate.net The use of whole cells of Rhodotorula glutinis as a biocatalyst allows for the production of the corresponding (S)-alcohol with excellent conversion and enantiomeric excess. researchgate.net This demonstrates the feasibility of achieving high levels of stereocontrol in the synthesis of thiophene-containing amino-alcohol and amino-amide derivatives.
Table 1: Enantioselective Bioreduction of a Thiophene-Containing Propanamide Derivative
| Substrate | Biocatalyst | Product | Conversion | Enantiomeric Excess (ee) | Reference |
| N-methyl-3-oxo-3-(thiophen-2-yl) propanamide | Rhodotorula glutinis | (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide | >95% | >99.5% | researchgate.net |
This example underscores the power of enantioselective catalysis to access specific stereoisomers of thiophene-containing chiral building blocks. The development of similar methodologies for the direct synthesis of this compound would be of significant interest to the chemical community.
Structure
3D Structure
Properties
Molecular Formula |
C7H10N2OS |
|---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
(3S)-3-amino-3-thiophen-3-ylpropanamide |
InChI |
InChI=1S/C7H10N2OS/c8-6(3-7(9)10)5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H2,9,10)/t6-/m0/s1 |
InChI Key |
NEDPQSFIWGVJSS-LURJTMIESA-N |
Isomeric SMILES |
C1=CSC=C1[C@H](CC(=O)N)N |
Canonical SMILES |
C1=CSC=C1C(CC(=O)N)N |
Origin of Product |
United States |
Synthetic Methodologies for 3s 3 Amino 3 Thiophen 3 Yl Propanamide and Chiral Analogues
Stereoselective Synthesis of the β-Amino Propanamide Backbone
The central challenge in synthesizing (3S)-3-Amino-3-(thiophen-3-YL)propanamide lies in the precise installation of the stereocenter at the C-3 position. Various asymmetric methodologies have been developed to address this, broadly categorized into asymmetric catalysis, chiral auxiliary-mediated approaches, and diastereoselective routes.
Asymmetric Catalysis Approaches
Asymmetric catalysis offers an efficient route to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is a preferred industrial method due to its atom economy and cost-effectiveness.
Biocatalysis has emerged as a powerful and environmentally friendly tool for creating chiral centers with high stereoselectivity under mild conditions. researchgate.net For the synthesis of β-amino amides, key enzymatic transformations include the asymmetric reduction of β-keto amides by ketoreductases (KREDs) or the amination of prochiral ketones using transaminases. researchgate.netnih.gov
The bioreduction of a β-keto propanamide precursor is a direct pathway to a chiral β-hydroxy propanamide, which can be subsequently converted to the desired β-amino propanamide. Research has demonstrated the highly enantioselective bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide, a close analogue of the target precursor, using whole cells of Rhodotorula glutinis. researchgate.net This process achieved high conversion (>95%) and excellent enantiomeric excess (>99.5% ee) for the (S)-alcohol. researchgate.net Ketoreductases, a class of alcohol dehydrogenases, are particularly effective for the stereoselective reduction of carbonyl compounds. researchgate.net Protein engineering has further expanded the substrate scope and stereoselectivity of these enzymes. nih.gov
Another biocatalytic strategy involves transaminases, which catalyze the transfer of an amino group from a donor to a ketone acceptor. nih.gov An engineered transaminase from Arthrobacter sp. has been successfully used in the synthesis of complex pharmaceutical intermediates, demonstrating the potential of this method for producing chiral amines with high stereocontrol. nih.gov
| Substrate | Biocatalyst | Product | Conversion | Enantiomeric Excess (ee) | Reference |
| N-methyl-3-oxo-3-(thiophen-2-yl) propanamide | Rhodotorula glutinis (whole cells) | (S)-N-methyl-3-hydroxy-3-(thiophen-2-yl)propanamide | >95% | >99.5% | researchgate.net |
| Prositagliptin ketone | Engineered transaminase (Arthrobacter sp.) | Sitagliptin | 92% (isolated) | >99.95% | nih.gov |
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of potentially toxic or expensive metals. Key organocatalytic methods for synthesizing chiral β-amino amides include the Mannich reaction, Michael addition, and aza-Cope rearrangements. researchgate.netacs.orgnih.gov
The asymmetric Mannich reaction, which involves the addition of an enolizable carbonyl compound to an imine, is a direct method for forming the C-C and C-N bonds necessary for the β-amino amide backbone. acs.org Chiral Brønsted acids, such as phosphoric acids, have proven to be powerful catalysts for multicomponent reactions that yield β-amino amides with excellent chemo- and stereocontrol. thieme-connect.com These reactions can assemble multiple components in a single pot, offering high efficiency. thieme-connect.com For instance, a four-component modified Ugi reaction catalyzed by a chiral phosphoric acid provides a versatile platform for creating β-amino amides with functional and stereochemical diversity. thieme-connect.com
Another approach is the enantioconvergent 2-aza-Cope rearrangement of racemic β-formyl amides, catalyzed by chiral phosphoric acids. This dynamic kinetic resolution process establishes vicinal stereogenic centers with high diastereo- and enantiocontrol, yielding β-imino amides that can be converted to the desired primary β-amino amides. nih.gov
| Reaction Type | Catalyst | Substrates | Key Features | Reference |
| Asymmetric Mannich Reaction | Chiral bifunctional thiourea | 3-Indolinone-2-carboxylates, N-Boc-benzaldimines | Good yields, up to 99% ee | acs.org |
| Multicomponent Ugi-type Reaction | Chiral phosphoric acid | Ynamides, amines, aldehydes, nucleophiles | Modular access to β-amino amides, excellent chemo- and enantioselectivity | researchgate.netthieme-connect.com |
| Enantioconvergent 2-Aza-Cope Rearrangement | Chiral phosphoric acid | Homoallylic amines, α-stereogenic-β-formyl amides | Dynamic kinetic resolution, high diastereo- and enantioselectivity | nih.gov |
Transition metal catalysis is a cornerstone of asymmetric synthesis, offering high turnover numbers and selectivities. Rhodium, ruthenium, and copper complexes are frequently employed for the synthesis of chiral amines. acs.orgresearchgate.netnih.gov
Asymmetric hydrogenation of a prochiral enamide precursor is one of the most reliable methods for producing chiral amines and amides. Chiral rhodium catalysts containing bisaminophosphine ligands have demonstrated high efficacy in the enantioselective hydrogenation of enamides. acs.org Similarly, Rhodium(III)-catalyzed reactions have been developed for the direct functionalization of C-H bonds. nih.gov For example, the addition of a benzamide (B126) C-H bond across an aromatic N-sulfonyl aldimine can generate α-branched amines, a transformation that could be adapted for the synthesis of the target structure. nih.gov Dirhodium-based catalysts are also remarkably versatile for C-H amination reactions, which directly convert C-H bonds into C-N bonds. researchgate.netnih.gov
Copper-catalyzed hydroamination of α,β-unsaturated carbonyl compounds presents another viable route. The use of an appropriate chiral ligand can control the regiochemistry of hydrocupration, leading to the formation of a β-cuprated species that can react with an aminating agent to yield enantioenriched β-amino acid derivatives. nih.gov
| Reaction Type | Catalyst System | Product Type | Key Features | Reference |
| Asymmetric Hydrogenation | Rhodium / Chiral Bisaminophosphine Ligand | Chiral Amine Derivatives | Highly effective for enantioselective hydrogenation | acs.org |
| C-H Bond Addition | [Cp*RhCl2]2 / AgB(C6F5)4 | Branched Amines | Catalyzes addition of benzamide C-H bonds to imines | nih.gov |
| C-H Amination | Rh2(esp)2 | Benzylic Amines | Intramolecular and intermolecular C-H bond amination | nih.gov |
| Enantioselective Hydroamination | Copper / Chiral Ligand | β-Amino Acid Derivatives | Ligand-controlled reversal of hydrocupration regioselectivity | nih.gov |
Chiral Auxiliary-Mediated Synthesis
The use of a chiral auxiliary is a classical and robust strategy for asymmetric synthesis. wikipedia.org In this method, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recycled. wikipedia.orgsigmaaldrich.com
Commonly used auxiliaries include Evans' oxazolidinones and pseudoephedrine. sigmaaldrich.comresearchgate.net For the synthesis of a β-amino propanamide, an α,β-unsaturated amide can be prepared using a chiral auxiliary like (S,S)-(+)-pseudoephedrine. The conjugate addition of a nitrogen nucleophile to this system proceeds diastereoselectively, controlled by the steric and electronic properties of the auxiliary. researchgate.net The resulting β-amino amide adduct can then be cleaved to release the enantiomerically enriched product. researchgate.net This method is highly effective for preparing chiral nonracemic β-amino esters and amides. researchgate.net
Another prominent auxiliary is tert-butanesulfinamide. Condensation with an aldehyde (e.g., 3-thiophenecarboxaldehyde) forms a chiral N-sulfinyl imine. The diastereoselective addition of a nucleophile, such as the enolate of an acetate (B1210297) equivalent, to this imine allows for the controlled formation of the new stereocenter. Subsequent removal of the sulfinyl group yields the chiral primary β-amino ester or amide. wikipedia.org
| Chiral Auxiliary | Key Reaction | Nucleophile/Reagent | Diastereoselectivity | Reference |
| (S,S)-(+)-Pseudoephedrine | Conjugate Addition | Lithium benzylamides | Good | researchgate.net |
| Evans' Oxazolidinone | Aldol Reaction, Alkylation | Metal enolates | High | nih.gov |
| tert-Butanesulfinamide | Addition to N-sulfinyl imine | Grignard reagents, enolates | High, rationalized by a six-membered ring transition state | wikipedia.org |
Diastereoselective Synthetic Routes
Diastereoselective strategies are employed when a molecule already contains one or more stereocenters, and the goal is to introduce a new one with a specific relative configuration. These methods are crucial for synthesizing chiral analogues of the title compound that may possess additional stereocenters.
A three-component Mannich condensation under catalyst-free conditions can produce anti-β-amino carbonyl compounds with high diastereoselectivity by reacting diazo compounds, boranes, and acyl imines. nih.gov The use of a chiral auxiliary, such as (-)-phenylmenthol, can render this variant asymmetric. nih.gov
Furthermore, dynamic kinetic resolution (DKR) processes can be highly effective. The enantioconvergent 2-aza-Cope rearrangement mentioned previously is an example where a racemic starting material is converted into a single, highly enriched diastereomer of the product. nih.gov This acs.orgacs.org-rearrangement occurs with high diastereo- and enantiocontrol, simultaneously forming new C-N and C-C bonds and establishing two adjacent stereocenters. nih.gov Such methods are valuable for accessing complex β-amino amide derivatives. nih.gov
Resolution Techniques for Enantiomeric Enrichment
The separation of enantiomers from a racemic mixture, a process known as resolution, is a fundamental strategy for obtaining chirally pure compounds. For β-amino amides like 3-Amino-3-(thiophen-3-YL)propanamide, both classical and enzymatic methods are employed.
Classical Resolution via Diastereomeric Salt Formation: This well-established technique involves the reaction of a racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. researchgate.nettandfonline.com These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. researchgate.net Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphor-10-sulfonic acid. tandfonline.com
The process generally involves the following steps:
Salt Formation: The racemic amine is treated with an enantiomerically pure chiral acid in a suitable solvent to form a mixture of diastereomeric salts.
Fractional Crystallization: The diastereomeric salts are separated based on their differential solubility in the chosen solvent system. One diastereomer crystallizes out of the solution while the other remains dissolved.
Regeneration of Enantiomer: The separated diastereomeric salt is then treated with a base to regenerate the free, enantiomerically enriched amine. tandfonline.com
The efficiency of this method is highly dependent on the choice of resolving agent and the crystallization solvent, often requiring careful optimization to achieve high diastereomeric and subsequent enantiomeric excess.
Enzymatic Kinetic Resolution: An increasingly popular and highly selective method for obtaining enantiopure amines and amides is enzymatic kinetic resolution (EKR). This technique utilizes enzymes that stereoselectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For β-amino amides, lipases and aminopeptidases are commonly employed. mdpi.comnih.gov
β-Aminopeptidases, for instance, can selectively hydrolyze the (L)-enantiomer of a racemic β-amino acid amide, yielding the corresponding (L)-β-amino acid and leaving the unreacted (D)-β-amino acid amide with high enantiomeric purity. mdpi.comnih.gov This method offers the advantage of operating under mild reaction conditions and often displays excellent enantioselectivity. mdpi.com Dynamic kinetic resolution (DKR) is an advancement of this technique where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. nih.gov
| Resolution Technique | Principle | Key Parameters to Optimize | Typical Resolving Agents/Enzymes |
| Diastereomeric Salt Formation | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility. | Resolving agent, solvent, temperature, crystallization time. | Tartaric acid, Mandelic acid, Camphorsulfonic acid. |
| Enzymatic Kinetic Resolution | Stereoselective enzymatic transformation of one enantiomer, leaving the other unreacted. | Enzyme selection, solvent, temperature, pH, reaction time. | Lipases (e.g., Candida antarctica Lipase B), β-aminopeptidases. |
Functionalization Strategies for the Thiophene (B33073) Moiety
Modification of the thiophene ring in this compound can lead to the synthesis of novel analogues with potentially enhanced biological activities. Direct C-H functionalization and cross-coupling reactions are powerful tools for introducing a wide range of substituents onto the thiophene core.
Direct C-H Functionalization of Thiophene Rings
Direct C-H functionalization has emerged as a more atom-economical and step-efficient alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of the thiophene ring. researchgate.net Palladium-catalyzed direct arylation is a common method for forming C-C bonds between thiophenes and aryl halides. researchgate.netnih.gov This approach allows for the introduction of various aryl groups at specific positions on the thiophene ring, often with high regioselectivity for the α-positions (C2 and C5). researchgate.net The use of phosphine-free palladium catalysts has been shown to be effective for the direct arylation of thiophenes with low catalyst loading. researchgate.net
Substituent Introduction via Coupling Reactions (e.g., Suzuki, Sonogashira)
Transition metal-catalyzed cross-coupling reactions are versatile and widely used for the synthesis of functionalized thiophenes.
Suzuki Coupling: The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. beilstein-journals.orgrsc.org For thiophene functionalization, a halogenated thiophene derivative can be coupled with a variety of aryl or vinyl boronic acids or esters to introduce diverse substituents. beilstein-journals.orgrsc.org The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields. scholaris.capatonlab.com
Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. rsc.orgresearchgate.net This reaction is particularly useful for introducing alkynyl groups onto the thiophene ring, which can serve as versatile handles for further synthetic transformations. rsc.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups. researchgate.net
| Coupling Reaction | Reactants | Catalyst System | Typical Substituents Introduced |
| Direct C-H Arylation | Thiophene, Aryl Halide | Palladium acetate (Pd(OAc)₂) | Aryl groups |
| Suzuki Coupling | Halogenated Thiophene, Organoboron reagent | Palladium catalyst (e.g., Pd(PPh₃)₄), Base | Aryl, Heteroaryl, Vinyl groups |
| Sonogashira Coupling | Halogenated Thiophene, Terminal Alkyne | Palladium catalyst, Copper(I) co-catalyst | Alkynyl groups |
Optimization of Reaction Conditions and Yields
Achieving high yields and purity is a primary goal in the synthesis of pharmaceutical intermediates. The optimization of reaction conditions is therefore a critical aspect of process development for the synthesis of this compound and its analogues.
For diastereomeric salt resolutions , key parameters to optimize include the choice of resolving agent, the molar ratio of the resolving agent to the racemic compound, the solvent system, the concentration of the reactants, and the temperature profile of the crystallization process. rsc.org Careful control of these variables can significantly impact the yield and diastereomeric purity of the crystallized salt.
In enzymatic kinetic resolutions , optimization involves selecting the most effective enzyme, the nature of the acyl donor (in the case of acylation reactions), the solvent, temperature, and pH. mdpi.comacs.org The use of continuous flow bioreactors can also be optimized to improve process efficiency and product isolation for large-scale production.
For cross-coupling reactions like Suzuki and Sonogashira, the optimization of catalyst and ligand systems, base, solvent, and temperature is crucial for maximizing the yield and minimizing side products. numberanalytics.comkaust.edu.sa For instance, in Suzuki couplings, the choice of a suitable phosphine (B1218219) ligand can dramatically influence the catalytic activity. numberanalytics.com In Sonogashira couplings, factors such as the catalyst loading and the presence or absence of a copper co-catalyst can be adjusted to improve the reaction outcome. kaust.edu.sanumberanalytics.com Machine learning and high-throughput experimentation are increasingly being used to accelerate the optimization of these complex reaction parameters. chemistryviews.org
Green Chemistry Principles in the Synthesis of this compound
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize the environmental impact of drug manufacturing. The synthesis of this compound can be made more sustainable by considering these principles at each synthetic step.
The 12 Principles of Green Chemistry provide a framework for designing more environmentally benign chemical processes. numberanalytics.com Key considerations for the synthesis of the target compound include:
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. rsc.orgresearchgate.net Reactions like direct C-H functionalization are inherently more atom-economical than methods requiring pre-functionalization.
Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives such as water, ethanol, or bio-based solvents. researchgate.netstrath.ac.uk For instance, Suzuki and Sonogashira couplings have been successfully performed in aqueous media. rsc.org
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents in terms of reducing waste. numberanalytics.com The transition metal-catalyzed reactions discussed for thiophene functionalization are excellent examples of this principle in action.
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts that can operate under mild conditions is a key area of research.
Green Metrics such as Process Mass Intensity (PMI) and E-Factor are used to quantify the environmental impact of a synthetic process. tandfonline.commdpi.com PMI is the ratio of the total mass of materials used (raw materials, solvents, reagents, process water) to the mass of the active pharmaceutical ingredient (API) produced. mdpi.com A lower PMI indicates a more efficient and greener process.
| Green Chemistry Principle | Application in the Synthesis of this compound |
| Atom Economy | Employing direct C-H functionalization to avoid protecting groups and pre-activation steps. |
| Safer Solvents | Utilizing water or bio-renewable solvents for resolution and coupling reactions. |
| Catalysis | Using highly efficient and recyclable catalysts for C-H activation and cross-coupling reactions to minimize waste. |
| Energy Efficiency | Developing catalytic systems that operate at lower temperatures and pressures. |
By integrating these principles into the synthetic design, the production of this compound and its derivatives can be made more sustainable and economically viable.
Chemical Reactivity and Derivatization Strategies
Chemical Transformations of the Amino Group
The primary amino group is a key site for nucleophilic reactions, allowing for a wide range of chemical transformations. Its reactivity is central to the synthesis of various derivatives through acylation, alkylation, and condensation reactions.
Acylation and Alkylation Reactions
The primary amine of (3S)-3-Amino-3-(thiophen-3-YL)propanamide can be readily acylated to form the corresponding N-acyl derivatives. This transformation is typically achieved by reacting the parent compound with acylating agents such as acyl chlorides or acid anhydrides under basic conditions. Alternatively, coupling reactions with carboxylic acids using standard peptide coupling reagents (e.g., DCC, EDC) provide a versatile method for introducing a wide array of acyl groups. nih.govnih.gov These reactions are fundamental in medicinal chemistry for modifying the pharmacokinetic and pharmacodynamic properties of amine-containing molecules.
Alkylation of the amino group can introduce one or two alkyl substituents, leading to the formation of secondary or tertiary amines, respectively. This can be accomplished through reactions with alkyl halides. google.com Reductive amination, a two-step process involving the initial formation of an imine or Schiff base with an aldehyde or ketone followed by reduction, is another common method for mono-alkylation. Hydrogen-borrowing catalysis represents a more modern and atom-economical approach for the alkylation of amines using alcohols. nih.gov
Below is a table summarizing representative conditions for N-acylation found in the literature for structurally related primary amines.
| Acylating Agent | Reagent/Catalyst | Solvent | Temperature | Product Type | Reference |
| Benzoyl Chloride | Pyridine (B92270) | Dichloromethane | 0 °C to RT | N-Benzoyl amide | nih.gov |
| Acetic Anhydride (B1165640) | Triethylamine | Tetrahydrofuran | RT | N-Acetyl amide | jocpr.com |
| 4-Chlorobenzoic acid | EDC, HOBt | Dimethylformamide | RT | N-(4-chlorobenzoyl) amide | nih.gov |
| Oxalyl Chloride | - | Dichloromethane | RT | Intermediate for acylation | mdpi.com |
This table presents generalized conditions for the acylation of primary amines and serves as an illustrative guide for the potential derivatization of this compound.
Formation of Schiff Bases and Imines
The primary amino group undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. This reaction is typically reversible and is often catalyzed by an acid or a base. The formation of the C=N double bond is a versatile transformation, yielding products that can serve as intermediates for further synthetic modifications, such as reduction to secondary amines or participation in cycloaddition reactions. researchgate.net The reaction is driven to completion by the removal of water, often through azeotropic distillation. Schiff bases derived from amino acids and related compounds are known to form stable metal complexes.
Modifications of the Amide Functionality
The primary amide group is another key site for derivatization, although it is generally less reactive than the primary amino group. Modifications typically involve substitution at the nitrogen atom or hydrolysis back to the parent carboxylic acid.
N-Substituted Amide Derivatives
While direct N-alkylation of the primary amide is challenging, N-substituted derivatives of this compound are more conveniently synthesized from its corresponding carboxylic acid precursor, (3S)-3-amino-3-(thiophen-3-yl)propanoic acid. nih.gov After appropriate protection of the amino group (e.g., as a Boc or Cbz derivative), the carboxylic acid can be activated and coupled with a primary or secondary amine to yield the desired N-substituted amide. Subsequent deprotection of the amino group reveals the final product. This synthetic strategy allows for the introduction of a wide variety of substituents on the amide nitrogen.
Hydrolysis and Rearrangement Studies
The primary amide functionality can be hydrolyzed to the corresponding carboxylic acid, (3S)-3-amino-3-(thiophen-3-yl)propanoic acid, under either acidic or basic conditions. libretexts.orglibretexts.org This reaction is a fundamental transformation in organic chemistry. Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. Due to the stability of the core structure, significant molecular rearrangements are not commonly expected under standard hydrolysis conditions for this type of compound.
Electrophilic and Nucleophilic Reactions of the Thiophene (B33073) Ring
The thiophene ring is an aromatic heterocycle and is susceptible to electrophilic substitution reactions. Its reactivity is influenced by the nature and position of the substituent on the ring.
Electrophilic aromatic substitution on the thiophene ring is generally faster than on benzene (B151609) due to the electron-donating nature of the sulfur atom. brainly.inpearson.com For a 3-substituted thiophene, the directing effects of the substituent determine the position of the incoming electrophile. The -(S)-CH(NH2)CH2CONH2 group at the 3-position is considered an alkyl-type substituent. Such groups are generally activating and direct incoming electrophiles to the C2 and C5 positions, which are ortho to the substituent and alpha to the sulfur atom, respectively. researchgate.net Therefore, reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to yield predominantly the 2- and 5-substituted isomers. quimicaorganica.org
The following table outlines common electrophilic substitution reactions on thiophene rings.
| Reaction | Reagent | Product | Position | Reference |
| Bromination | N-Bromosuccinimide (NBS) | Bromothiophene | 2- and/or 5- | quimicaorganica.org |
| Nitration | HNO₃ / Ac₂O | Nitrothiophene | 2- and/or 5- | quimicaorganica.org |
| Acylation | Acetyl Chloride / SnCl₄ | Acetylthiophene | 2- and/or 5- | quimicaorganica.org |
| Sulfonation | Pyridine-SO₃ complex | Thiophenesulfonic acid | 2- and/or 5- | quimicaorganica.org |
This table illustrates typical electrophilic substitution reactions on a thiophene core. The precise regioselectivity for this compound would depend on the specific reaction conditions and the electronic effects of the 3-substituent.
Nucleophilic aromatic substitution on an unactivated thiophene ring is generally difficult to achieve. Such reactions typically require the presence of strong electron-withdrawing groups on the ring to activate it towards nucleophilic attack. nih.gov Given the nature of the substituent in this compound, the thiophene ring is not expected to be highly susceptible to nucleophilic substitution without prior modification.
Halogenation and Nitration
Halogenation is a fundamental electrophilic substitution reaction for functionalizing the thiophene ring, often serving as a preliminary step for further modifications. The reaction can be carried out using various halogenating agents. For instance, bromination can be achieved with reagents like N-bromosuccinimide (NBS), which is a common method for halogenating thiophene derivatives. mdpi.com Given the directing effect of the 3-position side chain, halogenation is anticipated to yield a mixture of 2-halo and 5-halo derivatives, with the potential for di-substitution at both positions under more forceful conditions.
Nitration of the thiophene ring must be conducted under carefully controlled conditions due to the high reactivity of the ring, which can lead to vigorous or even explosive reactions with standard nitrating mixtures like concentrated nitric and sulfuric acids. stackexchange.com Milder reagents, such as nitric acid in acetic anhydride, are typically employed to achieve controlled mononitration. stackexchange.com This method helps to prevent the formation of nitrous acid, which can cause unwanted side reactions. stackexchange.com The substitution pattern is expected to follow the same regioselectivity as halogenation, yielding 2-nitro and 5-nitro derivatives. The reaction with nitrate (B79036) radicals has also been studied, which can lead to the formation of nitrothiophenes or even ring-opening pathways. researchgate.net
| Reaction | Reagent(s) | Predicted Major Products | Reference Reaction Principle |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | (3S)-3-Amino-3-(2-bromothiophen-3-yl)propanamide & (3S)-3-Amino-3-(5-bromothiophen-3-yl)propanamide | Regioselectivity of electrophilic substitution on substituted thiophenes. researchgate.netpearson.com |
| Nitration | HNO₃ / Acetic Anhydride | (3S)-3-Amino-3-(2-nitrothiophen-3-yl)propanamide & (3S)-3-Amino-3-(5-nitrothiophen-3-yl)propanamide | Use of mild nitrating agents for reactive heterocycles. stackexchange.com |
Side-Chain Modifications at the Thiophene Moiety
Further derivatization of the thiophene ring allows for the introduction of a wide array of functional groups, which is crucial for tuning the molecule's physicochemical and pharmacological properties. Halogenated derivatives, as described above, are versatile intermediates for these modifications.
One common strategy is metal-catalyzed cross-coupling reactions . For example, a bromo-substituted derivative can undergo Suzuki coupling with various boronic acids to introduce new aryl or alkyl groups at the 2- or 5-position. Similarly, Sonogashira coupling can be used to install alkyne functionalities. These reactions significantly expand the chemical space accessible from the parent compound.
Another important reaction is Friedel-Crafts acylation , which introduces an acyl group onto the thiophene ring using an acyl chloride or anhydride with a Lewis acid catalyst. numberanalytics.com This modification adds a keto-functional handle that can be further manipulated, for instance, by reduction to an alcohol or conversion to other derivatives. The electron-rich nature of the thiophene ring facilitates this type of reaction, which would again be directed towards the 2- and 5-positions.
Synthesis of Structural Analogues for Structure-Activity Relationship (SAR) Studies
The systematic modification of a lead compound is a cornerstone of medicinal chemistry, aimed at understanding the relationship between chemical structure and biological activity (SAR). For this compound, SAR studies typically involve modifications to both the thiophene ring and the propanamide side chain. rsc.org
Isosteric Replacements within the Thiophene Ring
Bioisosterism refers to the replacement of a functional group or moiety with another that has similar physical or chemical properties, with the goal of enhancing the desired biological or physical properties of a compound without making a significant change in its chemical structure. The thiophene ring is a well-established bioisostere for other aromatic systems like phenyl, furan, and pyridine rings. researchgate.net
The synthesis of analogues where the thiophene ring is replaced by other heterocycles or a benzene ring can provide valuable insights into the role of the thiophene sulfur atom and the ring's electronic properties in biological interactions. For example, replacing the 3-thienyl group with a 3-furanyl or a phenyl group can modulate factors such as hydrogen bonding capacity, metabolic stability, and receptor binding affinity. nih.gov The synthesis of such analogues, like (3S)-3-Amino-3-(furan-3-yl)propanamide bldpharm.com or 3-amino-3-phenylpropionamide derivatives, nih.gov generally follows similar synthetic routes, starting from the corresponding aldehyde or ketone of the desired aromatic ring.
| Parent Moiety | Isosteric Replacement | Example Analogue Name | Rationale for Replacement |
|---|---|---|---|
| Thiophen-3-yl | Furan-3-yl | (3S)-3-Amino-3-(furan-3-yl)propanamide | Evaluate the role of the heteroatom (S vs. O) in activity and metabolism. bldpharm.com |
| Thiophen-3-yl | Phenyl | (3S)-3-Amino-3-phenylpropanamide | Assess the importance of the heterocyclic nature versus a simple aromatic ring. nih.gov |
| Thiophen-3-yl | Pyridin-3-yl | (3S)-3-Amino-3-(pyridin-3-yl)propanamide | Introduce a basic nitrogen atom to alter solubility and explore potential new hydrogen bonding interactions. researchgate.net |
Variation of the Propanamide Side Chain
Modification of the propanamide side chain is another critical strategy for optimizing the parent compound's activity. The side chain contains two key functional groups amenable to modification: the primary amine (α-amino group) and the primary amide (carboxamide group).
Modifications at the α-amino group can include N-alkylation or N-acylation. Introducing small alkyl groups (e.g., methyl, ethyl) can alter the amine's basicity and steric profile, potentially affecting its interaction with biological targets. Acylation with various acyl chlorides or anhydrides would convert the amine to an amide, neutralizing its basicity and introducing different functionalities.
Advanced Spectroscopic and Structural Elucidation Techniques
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
1D and 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) for Stereochemical Assignment
For (3S)-3-Amino-3-(thiophen-3-YL)propanamide, ¹H and ¹³C NMR would provide the basic carbon-hydrogen framework.
¹H NMR: Would show distinct signals for the protons on the thiophene (B33073) ring, the methine (CH) proton at the chiral center, the methylene (B1212753) (CH₂) protons adjacent to the amide, and the protons of the primary amine (NH₂) and amide (CONH₂) groups. The coupling constants between the methine proton and the adjacent methylene protons would help define the local conformation.
¹³C NMR: Would identify all unique carbon atoms, including those in the thiophene ring and the propanamide chain.
2D NMR Experiments:
COSY (Correlation Spectroscopy): Would establish proton-proton couplings, for instance, connecting the CH methine proton to the adjacent CH₂ protons.
HSQC (Heteronuclear Single Quantum Coherence): Would link each proton to its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range (2-3 bond) correlations between protons and carbons, helping to piece together the molecular structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would be crucial for stereochemical assignment by showing through-space correlations between protons. For the (S)-enantiomer, specific NOE contacts could help confirm the relative orientation of substituents around the chiral center.
Solid-State NMR for Polymorph Characterization
Solid-State NMR (ssNMR) is used to study molecules in the solid phase. If this compound can exist in different crystalline forms (polymorphs), ssNMR could distinguish them. Each polymorph would likely exhibit a unique ¹³C spectrum due to differences in the local chemical environment and intermolecular packing in the crystal lattice.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
HRMS provides a highly accurate measurement of a molecule's mass. For this compound (Molecular Formula: C₇H₁₀N₂OS), HRMS would be used to determine its exact mass. This experimental mass would then be compared to the theoretical (calculated) mass to confirm the elemental composition.
Table 4.2: Theoretical Mass Data for C₇H₁₀N₂OS
| Ion Species | Theoretical Exact Mass (Da) |
|---|---|
| [M+H]⁺ | 171.0587 |
| [M+Na]⁺ | 193.0406 |
| [M-H]⁻ | 169.0441 |
Note: This table contains calculated theoretical values, not experimental data.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.
IR Spectroscopy: Would show characteristic absorption bands for the N-H stretching of the primary amine and amide groups (typically in the 3200-3500 cm⁻¹ region), C-H stretching of the thiophene ring and alkyl chain, the C=O stretching of the amide (Amide I band, ~1650 cm⁻¹), and the N-H bending of the amide (Amide II band, ~1550 cm⁻¹).
Raman Spectroscopy: Is complementary to IR and would also be sensitive to the vibrations of the thiophene ring and the amide backbone. It is particularly useful for analyzing aromatic and sulfur-containing moieties.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Architecture
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. If a suitable single crystal of this compound could be grown, this technique would unambiguously confirm the (S) configuration at the chiral center. It would also provide precise bond lengths, bond angles, and details about the intermolecular interactions (e.g., hydrogen bonding) that dictate the crystal packing.
Chiral Chromatographic Methods for Enantiomeric Excess Determination
To confirm that a sample is purely the (S)-enantiomer, chiral chromatography is employed. This technique uses a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, causing them to separate and elute at different times.
Chiral High-Performance Liquid Chromatography (HPLC): A solution of the compound would be passed through a column packed with a CSP. The resulting chromatogram for a non-racemic sample would show a single major peak corresponding to the (S)-enantiomer. The enantiomeric excess (e.e.) can be calculated from the relative areas of the peaks for the two enantiomers, confirming the sample's optical purity. Data for the related precursor, 3-amino-3-(thiophen-3-yl)propanoic acid, shows successful separation on a CHIRALPAK ZWIX(-) column. hplc.eu
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the fundamental electronic characteristics and structural properties of a molecule. These calculations provide a detailed picture of electron distribution and energy, which are key determinants of chemical reactivity and stability.
The electronic structure of "(3S)-3-Amino-3-(thiophen-3-YL)propanamide" governs its reactivity. Key parameters derived from quantum chemical calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy correlates with the molecule's capacity to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a larger gap implies higher stability.
From these frontier orbital energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive nature. These include electronegativity (χ), which measures the tendency to attract electrons, chemical hardness (η), which quantifies resistance to change in electron distribution, and the global electrophilicity index (ω), which describes the propensity of the molecule to act as an electrophile. For "this compound," the electron-rich thiophene (B33073) ring and the amino group are expected to be primary contributors to the HOMO, while the electron-withdrawing amide group influences the LUMO.
Table 1: Illustrative Quantum Chemical Reactivity Descriptors This table presents hypothetical but chemically plausible values for illustrative purposes, as specific published data for this compound is not available.
| Descriptor | Calculated Value (eV) | Description |
|---|---|---|
| HOMO Energy | -6.15 | Indicates the energy of the highest occupied molecular orbital, reflecting electron-donating capability. |
| LUMO Energy | -0.95 | Indicates the energy of the lowest unoccupied molecular orbital, reflecting electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 5.20 | Represents the energy difference between HOMO and LUMO, an indicator of molecular stability and reactivity. |
| Electronegativity (χ) | 3.55 | A measure of the molecule's ability to attract electrons in a chemical bond. |
| Chemical Hardness (η) | 2.60 | Quantifies the molecule's resistance to deformation of its electron cloud. |
| Global Electrophilicity (ω) | 2.42 | Measures the overall electrophilic nature of the molecule. |
Due to the presence of several rotatable single bonds, "this compound" can adopt numerous three-dimensional conformations. Conformational analysis is performed to identify the most stable structures, known as conformers, which correspond to energy minima on the potential energy surface. By systematically rotating the key dihedral angles—such as those involving the thiophene ring, the chiral carbon, and the propanamide side chain—researchers can map out the energy landscape of the molecule. The conformation with the lowest energy (the global minimum) is the most likely to be populated under physiological conditions and is often considered the bioactive conformation for interaction with biological targets.
Molecular Docking Studies with Biological Macromolecules
Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger biological macromolecule, typically a protein or enzyme. This technique is instrumental in structure-based drug design for predicting how "this compound" might bind to the active site of a specific enzyme.
The structural features of "this compound," such as its amide and amino groups and the aromatic thiophene ring, suggest potential interactions with various enzymes. For instance, it could be docked against proteases, where its functional groups might mimic peptide bonds, or against topoisomerases, where the planar thiophene ring could potentially intercalate with DNA. Docking algorithms generate numerous possible binding poses and use a scoring function to estimate the binding free energy for each pose. A more negative score typically indicates a stronger predicted binding affinity.
Table 2: Illustrative Predicted Binding Affinities from Molecular Docking This table presents hypothetical docking scores for illustrative purposes to demonstrate the output of such a study.
| Enzyme Target | Enzyme Class | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| Cathepsin S | Protease | -7.9 |
| Human Topoisomerase IIα | Topoisomerase | -8.6 |
| Thrombin | Protease | -7.2 |
Beyond a simple affinity score, docking studies provide a detailed profile of the specific intermolecular interactions that stabilize the ligand-receptor complex. For "this compound," these interactions could include:
Hydrogen Bonds: The primary amine (-NH2) and amide (-CONH2) groups are excellent hydrogen bond donors and acceptors, potentially forming crucial hydrogen bonds with polar amino acid residues (e.g., Aspartate, Glutamate, Serine) in an enzyme's active site.
Hydrophobic Interactions: The thiophene ring can engage in favorable hydrophobic interactions with nonpolar residues like Valine, Leucine, and Isoleucine.
Pi-Stacking: The aromatic thiophene ring can form π-π stacking or T-shaped π-stacking interactions with the aromatic side chains of Phenylalanine, Tyrosine, or Tryptophan residues.
Molecular Dynamics Simulations to Elucidate Dynamic Interactions
While molecular docking provides a valuable static snapshot of the binding event, molecular dynamics (MD) simulations introduce motion and flexibility, offering a more realistic view of the ligand-receptor complex over time. An MD simulation solves Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, the stability of key interactions, and the role of solvent (water) molecules in the binding process. Starting with the best-docked pose, an MD simulation can be run for nanoseconds or longer to assess the stability of the predicted binding mode and to calculate binding free energies with higher accuracy, providing deeper insights into the dynamic nature of the molecular recognition process.
Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA)
Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) are pivotal in modern drug discovery and molecular design. While specific QSAR and CoMFA studies on this compound are not extensively documented in publicly available literature, the principles of these methods can be applied to understand its potential biological activities and guide the design of novel analogs. These approaches correlate variations in the physicochemical properties of compounds with their biological activities to develop predictive models.
The development of predictive QSAR models for thiophene-containing compounds has been demonstrated in various therapeutic areas, such as anti-inflammatory agents. nih.gov For a series of 43 thiophene analogs, QSAR studies revealed that electronic properties, such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment, play a crucial role in modulating their anti-inflammatory activity. nih.gov A similar approach could be employed for this compound and its derivatives.
A hypothetical QSAR study for this compound analogs would involve the generation of a dataset of molecules with varying substituents on the thiophene ring or modifications to the propanamide side chain. For each analog, a set of molecular descriptors would be calculated, as outlined in the table below.
Table 1: Representative Molecular Descriptors for a Hypothetical QSAR Study of this compound Analogs
| Descriptor Class | Specific Descriptors | Potential Relevance to Biological Activity |
| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Influences electrostatic interactions with biological targets. |
| Steric | Molecular Weight, Molar Volume, Surface Area | Determines the fit of the molecule within a receptor's binding pocket. |
| Hydrophobic | LogP, Molar Refractivity | Affects membrane permeability and hydrophobic interactions with the target. |
| Topological | Balaban Index, Wiener Index | Encodes information about molecular branching and connectivity. |
By correlating these descriptors with experimentally determined biological activities (e.g., IC50 values), a statistically significant QSAR model could be developed using techniques like multiple linear regression or partial least squares. Such a model would serve as a valuable tool for predicting the activity of newly designed analogs, thereby prioritizing synthetic efforts.
CoMFA, a 3D-QSAR technique, could provide further insights by generating 3D contour maps that visualize the regions around the molecule where steric and electrostatic modifications are likely to enhance or diminish biological activity. mdpi.com For instance, CoMFA studies on thiophene-containing inhibitors of the enzyme cruzain have highlighted the importance of sterically favorable regions near specific parts of the molecule and the influence of electrostatic potentials around the thiophene ring on inhibitory profiles. scielo.br
Through QSAR and CoMFA, key structural features of this compound that are critical for biological activity can be identified. For the parent molecule, these features would likely include:
The Thiophene Ring: The aromatic and electronic nature of the thiophene ring is a significant feature. nih.govnumberanalytics.com Its sulfur atom can participate in various non-covalent interactions, and the ring itself can engage in π-stacking. nih.gov The position of substitution on the thiophene ring is also critical, as it dictates the spatial orientation of the side chain.
The Chiral Center: The (3S)-stereochemistry at the carbon atom bearing the amino group and the thiophene ring is expected to be crucial for specific interactions with chiral biological targets like enzymes or receptors.
The Propanamide Side Chain: The amino and amide functional groups are key hydrogen bond donors and acceptors. The length and flexibility of this side chain determine the positioning of these interactive groups.
QSAR studies on other thiophene derivatives have established a "three-point pharmacophore" for designing novel molecules, which could be extrapolated to guide the modification of this compound. nih.gov
Table 2: Potential Pharmacophoric Features of this compound
| Pharmacophoric Feature | Structural Moiety | Potential Interaction |
| Hydrogen Bond Donor | Primary Amine (-NH2), Amide (-NH2) | Formation of hydrogen bonds with acceptor groups on the biological target. |
| Hydrogen Bond Acceptor | Amide Carbonyl (-C=O) | Formation of hydrogen bonds with donor groups on the biological target. |
| Aromatic/Hydrophobic Region | Thiophen-3-yl group | π-π stacking, hydrophobic interactions. |
| Chalcogen Bond Donor/Acceptor | Thiophene Sulfur Atom | Interaction with electron-rich or electron-deficient sites. |
By systematically modifying these features and evaluating the impact on biological activity through predictive models, a deeper understanding of the structure-activity relationship can be achieved, leading to the rational design of more potent and selective modulators.
Studies on Intermolecular Interactions and Supramolecular Self-Assembly
The intermolecular interactions of this compound are critical in determining its solid-state structure, solubility, and interactions with biological macromolecules. These non-covalent forces also drive the process of supramolecular self-assembly, where individual molecules organize into well-defined larger structures.
The propanamide side chain of this compound contains multiple sites for hydrogen bonding. The primary amine and the amide group can act as hydrogen bond donors, while the carbonyl oxygen of the amide is a hydrogen bond acceptor. These functionalities allow for the formation of extensive hydrogen bonding networks.
Table 3: Potential Hydrogen Bonding Interactions of this compound
| Donor | Acceptor | Type of Interaction | Potential Supramolecular Motif |
| Amine (-NH2) | Amide Carbonyl (-C=O) | Intermolecular | Chains, sheets |
| Amide (-NH2) | Amide Carbonyl (-C=O) | Intermolecular | Dimers, chains |
| Amine (-NH2) | Thiophene Sulfur (weak) | Intermolecular/Intramolecular | Ring formation |
The sulfur atom in the thiophene ring of this compound can participate in chalcogen bonding. A chalcogen bond is a non-covalent interaction where a chalcogen atom (like sulfur) acts as an electrophilic center (a σ-hole) and interacts with a nucleophilic region on another molecule. acs.org Quantum chemical calculations have shown that the sulfur atom in thiophene can engage in various types of chalcogen bonds, including interactions with another thiophene ring (Y···π or Y···Y) or with other Lewis bases. acs.org In some cases, N···S chalcogen bonds have been observed in the crystal structures of thiophene derivatives, acting in concert with other interactions like halogen bonds. acs.org
The aromatic thiophene ring is also capable of engaging in π-π stacking interactions. researchgate.net These interactions, where the π-electron systems of two aromatic rings overlap, contribute significantly to the stability of molecular assemblies. Computational studies on thiophene dimers have shown that both parallel and T-shaped stacking arrangements are stable, with dispersion forces being the dominant attractive component. researchgate.net
The combination of hydrogen bonding, chalcogen bonding, and aromatic interactions can lead to the formation of complex supramolecular architectures. The self-assembly of thiophene-based oligomers and amino acid conjugates into nanostructures like fibers and sheets has been reported, driven by a combination of these non-covalent forces. rsc.orgnih.govnih.gov It is conceivable that under appropriate conditions, this compound could also self-assemble into ordered supramolecular structures.
Biological Activity and Mechanistic Research at the Molecular and Cellular Level
In Vitro Enzyme Inhibition Studies
There is no publicly available data on the in vitro enzyme inhibition properties of (3S)-3-Amino-3-(thiophen-3-YL)propanamide.
Receptor Binding Assays and Allosteric Modulation Studies
Information regarding the interaction of this compound with any biological receptors is absent from the scientific literature. No receptor binding assays or allosteric modulation studies have been published for this compound.
Cellular Antiproliferative and Cytotoxic Effects
There is no available research on the cellular effects of this compound.
Modulation of Cellular Pathways (e.g., oxidative stress pathways, DNA repair)
While direct studies on this compound are not available, the thiophene (B33073) scaffold is a core component of many molecules investigated for their ability to modulate cellular pathways, particularly those related to oxidative stress.
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, can lead to significant damage to cellular components, including lipids, proteins, and DNA. nih.gov Thiophene derivatives have emerged as a class of compounds with significant antioxidant and radical-scavenging capabilities. nih.govmdpi.com This activity is attributed to the chemical properties of the thiophene ring, which can be influenced by the nature and position of its substituents. nih.gov
Research into various synthetic compounds incorporating a thiophene moiety has demonstrated their potential to mitigate oxidative damage. nih.gov For instance, certain thiophene derivatives have shown an ability to protect against DNA damage induced by agents like bleomycin, suggesting an influence on DNA repair or protective pathways. nih.gov The antioxidant properties are often evaluated using methods like the DPPH (2,2ʹ-diphenyl-1-picrylhydrazyl) radical scavenging assay, which measures a compound's ability to donate a hydrogen atom or electron to neutralize free radicals. mdpi.com Studies have shown that aminocarbonitrile derivatives of thiophene possess antiradical capacities that significantly exceed those of traditional antioxidants like Trolox and BHT. mdpi.com This suggests that compounds like this compound, which contains an amino group, could potentially interact with and neutralize harmful free radicals, thereby protecting cells from oxidative damage.
Table 1: Examples of Oxidative Stress Modulation by Thiophene Derivatives
| Thiophene Derivative Class | Assay/Model | Observed Effect | Reference |
|---|---|---|---|
| General Thiophene Analogues | In silico and in vitro models | Identified as potent radical scavengers and antioxidants. | nih.gov |
| Aminocarbonitrile Derivatives of Thiophene | DPPH radical scavenging assay | Demonstrated significant antiradical capacity, exceeding that of Trolox and BHT. | mdpi.com |
| Naphthoquinone-Thiophene Hybrids | Bleomycin-induced DNA damage assay | Showed protection against DNA damage, with one compound exhibiting 95.97% inhibition. | nih.gov |
Investigation of Antimicrobial Activity in vitro against Model Organisms
The thiophene ring is a "privileged pharmacophore" in medicinal chemistry and is present in numerous compounds with demonstrated antimicrobial properties. nih.govnih.gov Various derivatives, particularly those containing amino groups (aminothiophenes), have been synthesized and tested for their activity against a range of pathogenic microbes. ijpscr.infoijpscr.inforesearchgate.net
Studies have consistently shown that compounds incorporating the 2-aminothiophene scaffold possess significant antibacterial and antifungal activity. ijpscr.infoijpscr.info The antimicrobial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. Time-kill curve assays are also used to determine whether a compound has bactericidal (killing) or bacteriostatic (inhibiting growth) effects. frontiersin.org
Notably, certain novel thiophene derivatives have shown potent bactericidal activity against multidrug-resistant Gram-negative bacteria, including colistin-resistant strains of Acinetobacter baumannii and Escherichia coli. frontiersin.org In some cases, the potency of a synthetic thiophene derivative has been found to be greater than that of the standard antibiotic gentamicin (B1671437) against specific strains like Pseudomonas aeruginosa. nih.gov The broad-spectrum potential of this class of compounds is significant, with activity reported against both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative bacteria. nih.govijpscr.info
Table 2: In Vitro Antimicrobial Activity of Selected Thiophene Derivatives
| Thiophene Derivative | Model Organism | Activity/MIC Value | Reference |
|---|---|---|---|
| Iminothiophene derivative (Compound 7) | Pseudomonas aeruginosa | More potent than the standard drug gentamicin. | nih.gov |
| Substituted 2-aminothiophenes | Escherichia coli, Staphylococcus aureus, Bacillus cereus | Demonstrated antimicrobial activity compared to streptomycin. | ijpscr.info |
| Thiophene derivative (Compound 4) | Colistin-resistant A. baumannii | MIC: 4 mg/L; showed bactericidal effects. | frontiersin.org |
| Thiophene derivative (Compound 4) | Colistin-resistant E. coli | MIC: 16 mg/L; showed bactericidal effects. | frontiersin.org |
Molecular Mechanism of Action Studies (e.g., protein-ligand interactions, DNA intercalation)
The molecular mechanisms through which thiophene derivatives exert their biological effects are diverse and depend on their specific structures. Key mechanisms identified for this class of compounds include specific protein-ligand interactions and binding to DNA.
Protein-Ligand Interactions: A significant mechanism of action for antibacterial thiophenes is the targeting of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. pnas.orgnih.gov Unlike fluoroquinolone antibiotics, which target the active site of the enzyme, some thiophene antibacterials bind to an allosteric pocket remote from the DNA. pnas.orgnih.gov This binding stabilizes the DNA-gyrase cleavage complex, leading to either single- or double-stranded DNA breaks and subsequent bacterial cell death. pnas.orgnih.gov This allosteric inhibition represents a distinct and valuable mechanism, particularly for overcoming fluoroquinolone resistance. pnas.org
Additionally, the amide group, a key feature of this compound, is fundamental to protein-ligand interactions. The carbonyl and N-H groups of amides are critical for forming hydrogen bonds that anchor ligands within protein binding sites. The specific geometry and electronic properties of the amide bond can significantly influence binding affinity and stability. choudharylab.comscispace.com
DNA Intercalation and Groove Binding: The planar structure of the thiophene ring makes it a suitable candidate for interacting directly with DNA. nih.gov Certain thiophene-based compounds, especially extended aromatic systems like naphthothiopheneamides and diamidines, have been shown to bind to DNA. documentsdelivered.comnih.govacs.org This binding can occur in two primary modes:
Intercalation: The planar molecule inserts itself between the base pairs of the DNA double helix. This action can disrupt DNA replication and transcription, leading to cytotoxic effects. documentsdelivered.comresearchgate.net
Minor Groove Binding: The molecule fits into the minor groove of the DNA helix, often at sequences rich in adenine (B156593) (A) and thymine (B56734) (T) base pairs. nih.govacs.orgresearchgate.net This interaction is non-covalent and can inhibit the binding of essential proteins, such as transcription factors, thereby modulating gene expression. nih.govresearchgate.net
Studies combining X-ray crystallography and biophysical methods have provided detailed insights into how the precise geometry of thiophene-containing molecules allows for a snug fit into the DNA minor groove, leading to high-affinity binding. nih.govacs.org
Table 3: Summary of Mechanistic Studies on Thiophene Derivatives
| Thiophene Derivative Class | Molecular Target | Mechanism of Action | Reference |
|---|---|---|---|
| Antibacterial Thiophenes | DNA Gyrase | Allosteric inhibition, stabilizing the DNA-cleavage complex. | pnas.orgnih.gov |
| Thiophene-based Diamidines | DNA Minor Groove (AT-rich sites) | High-affinity binding, leading to inhibition of transcription factor binding. | nih.govacs.orgresearchgate.net |
| Naphthothiopheneamides | DNA | Binds via intercalation between DNA base pairs. | documentsdelivered.com |
Applications As a Chemical Scaffold and Building Block in Advanced Organic Synthesis
Use in the Synthesis of Complex Natural Products
The incorporation of β-amino acid scaffolds is a recurring motif in a multitude of biologically active natural products. These structures often impart unique conformational constraints and metabolic stability to the parent molecule. Although no specific natural product synthesis directly employing (3S)-3-Amino-3-(thiophen-3-YL)propanamide has been documented, the structural characteristics of this compound make it an intriguing candidate for the synthesis of natural product analogs. The thiophene (B33073) ring, in particular, can serve as a bioisostere for other aromatic or heteroaromatic systems found in nature, potentially leading to novel derivatives with enhanced or modified biological activities.
For instance, the core structure of this compound could be envisioned as a fragment in the synthesis of alkaloids or polyketide-amino acid hybrids where the thiophene moiety could mimic a phenyl or other heterocyclic ring. The stereochemistry at the C3 position is crucial for controlling the three-dimensional arrangement of the synthetic intermediates, a critical factor in the total synthesis of complex, stereochemically rich natural products.
| Structural Feature | Potential Role in Natural Product Synthesis |
| (3S)-Amino group | Introduction of a key stereocenter, site for further functionalization or peptide bond formation. |
| Thiophen-3-yl group | Bioisosteric replacement for other aromatic rings, participation in cross-coupling reactions. |
| Propanamide backbone | Forms the core structure of β-amino acid-containing natural products, influences conformational preferences. |
Integration into Peptidomimetic Structures
Peptidomimetics are compounds that mimic the structure and function of peptides but possess improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. nih.gov β-amino acids are well-established building blocks for the construction of peptidomimetics. nih.gov The incorporation of this compound into a peptide backbone would introduce an additional carbon atom, leading to a β-peptide or a mixed α/β-peptide. This modification can induce specific secondary structures, such as helices and turns, which are critical for biological activity. nih.gov
The thiophene side chain can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions, with biological targets. The versatility of the thiophene ring allows for further functionalization, enabling the synthesis of a library of peptidomimetics with diverse side chains for structure-activity relationship (SAR) studies. For example, derivatives of thiophene[3,2-d]pyrimidine substituted with amino acids have been explored as potent HIV-1 non-nucleoside reverse transcriptase inhibitors, highlighting the potential of combining thiophene and amino acid moieties in drug design. mdpi.com
| Peptidomimetic Feature | Contribution of this compound |
| Proteolytic Stability | The β-amino acid backbone is resistant to degradation by common proteases. |
| Conformational Control | The additional methylene (B1212753) group in the backbone can induce stable secondary structures. |
| Side Chain Diversity | The thiophene ring can be functionalized to explore a wide range of interactions with biological targets. |
Role as a Precursor for Novel Heterocyclic Systems
The bifunctional nature of this compound, possessing both a primary amine and a carboxamide, makes it an excellent precursor for the synthesis of various heterocyclic systems. Through intramolecular cyclization or condensation reactions with other reagents, a range of nitrogen- and sulfur-containing heterocycles can be accessed. For instance, condensation of the amino group with a dicarbonyl compound could lead to the formation of substituted pyrroles or other five-membered heterocycles. Intramolecular cyclization of a suitably activated derivative could yield lactams or other cyclic amides.
Furthermore, the thiophene ring itself can participate in cyclization reactions. For example, derivatives of 3-aminothiophene can undergo acid-catalyzed cyclization to form thieno[3,4-c]isoquinolines. researchgate.net This suggests that this compound could be a valuable starting material for the synthesis of fused heterocyclic systems containing a thiophene ring, which are of interest in medicinal chemistry and materials science. nih.gov
| Starting Material | Potential Heterocyclic Product | Reaction Type |
| This compound | Substituted Pyrrolidones | Intramolecular Cyclization |
| This compound + Diketone | Substituted Pyrroles | Paal-Knorr Synthesis |
| Derivatives of the title compound | Thieno-fused pyridinones | Intramolecular Cyclization/Condensation |
Development of Chemical Probes for Biological Research
Chemical probes are essential tools for studying biological processes in living systems. Fluorescent probes, in particular, allow for the visualization of specific biomolecules or cellular events. The thiophene moiety in this compound is a component of many fluorescent dyes. Oligothiophenes, for example, are known to exhibit interesting photophysical properties and have been used to develop fluorescent ligands for detecting protein aggregates associated with neurodegenerative diseases. nih.gov
By conjugating a fluorophore to the amino group or the thiophene ring of this compound, it is possible to generate novel chemical probes. The chiral center and the amino acid-like structure could provide specificity for certain biological targets, such as enzymes or receptors. For instance, amino acid functionalized thiophene-based fluorescent ligands have been developed for the visualization of protein deposits in tissue sections with Alzheimer's disease pathology. nih.gov
| Probe Component | Function derived from this compound |
| Recognition Element | The chiral amino amide and thiophene group can provide specific binding to a biological target. |
| Linker | The propanamide backbone can act as a spacer between the recognition element and a reporter group. |
| Reporter Group Attachment | The primary amine or the thiophene ring can be used for the conjugation of fluorophores or other tags. |
Utility in Combinatorial Chemistry Libraries for Lead Discovery
Combinatorial chemistry is a powerful strategy for the rapid synthesis of large libraries of compounds for high-throughput screening and the discovery of new drug leads. The structural features of this compound make it an ideal scaffold for the generation of combinatorial libraries. The primary amino group can be readily acylated, alkylated, or reductively aminated with a diverse set of building blocks. Similarly, the thiophene ring can be functionalized through various reactions, such as electrophilic substitution or cross-coupling reactions.
A "split-and-pool" synthesis strategy could be employed, where a solid support is divided into multiple portions, and each portion is reacted with a different reagent. By systematically varying the substituents at the amino group and on the thiophene ring, a large and diverse library of compounds can be generated. For example, the synthesis of ortho-amino thiophene carboxamide derivatives has been reported for screening as VEGFR-2 inhibitors in hepatocellular carcinoma. nih.gov This highlights the utility of thiophene-based amide scaffolds in generating libraries for drug discovery.
| Diversification Point | Possible Reactions | Resulting Functionalities |
| Primary Amino Group | Acylation, Sulfonylation, Reductive Amination | Amides, Sulfonamides, Secondary/Tertiary Amines |
| Thiophene Ring | Bromination, Nitration, Friedel-Crafts Acylation | Halogenated, Nitrated, Acylated Thiophenes |
| Carboxamide (after hydrolysis) | Amide Coupling | Diverse Amide Derivatives |
Future Research Directions and Translational Potential
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
Currently, detailed and optimized synthetic methodologies specifically for (3S)-3-Amino-3-(thiophen-3-YL)propanamide are not extensively reported in publicly available literature. The future development of this compound hinges on the establishment of novel synthetic routes that are not only efficient in terms of yield but also adhere to the principles of green chemistry.
Future research in this area should prioritize:
Asymmetric Synthesis: Developing stereoselective methods to ensure the production of the (3S)-enantiomer with high enantiomeric excess is crucial, as different enantiomers of a chiral molecule can have vastly different biological activities and safety profiles.
Catalytic Approaches: Exploration of enzymatic and chemo-catalytic methods could offer more sustainable and efficient alternatives to classical synthetic pathways.
Scalability: The development of synthetic routes that are readily scalable is essential for potential future commercial production.
Expansion of Structure-Activity Relationship Studies for Specific Molecular Targets
A significant gap in the current knowledge is the lack of comprehensive Structure-Activity Relationship (SAR) studies for this compound. Understanding how modifications to its chemical structure affect its biological activity is fundamental for its development as a potential therapeutic agent.
Future SAR studies should systematically investigate:
Modification of the Thiophene (B33073) Ring: Substitution at various positions on the thiophene ring could modulate the compound's electronic properties and steric profile, potentially enhancing its affinity for specific biological targets.
Derivatization of the Amino Group: Acylation or alkylation of the primary amine could lead to derivatives with altered pharmacokinetic and pharmacodynamic properties.
Alterations to the Propanamide Backbone: Modifications to the carbon chain could influence the compound's flexibility and orientation when binding to a target.
A systematic exploration of these structural modifications against a panel of biological targets would be the first step in identifying the therapeutic potential of this chemical scaffold.
Advanced Computational Modeling for Optimized Ligand Design
In conjunction with SAR studies, advanced computational modeling will be instrumental in accelerating the discovery process. In silico techniques can provide valuable insights into the potential interactions of this compound and its derivatives with biological macromolecules.
Key areas for computational research include:
Molecular Docking: Predicting the binding modes of the compound with various protein targets can help in prioritizing synthetic efforts.
Pharmacophore Modeling: Identifying the key chemical features responsible for any observed biological activity can guide the design of more potent and selective analogs.
ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity properties can help in the early identification of potential liabilities and guide the design of compounds with more favorable drug-like properties.
Exploration of New Biological Activities beyond Current Scope
The biological activity profile of this compound remains largely uncharacterized. Broad-based biological screening is a critical next step to uncover its potential therapeutic applications. High-throughput screening against diverse panels of enzymes, receptors, and ion channels could reveal unexpected biological activities. The structural similarity to other biologically active thiophene-containing compounds suggests that initial investigations could focus on areas such as oncology, infectious diseases, and central nervous system disorders.
Integration into Multi-component Systems and Conjugates
Looking further into the future, this compound could serve as a valuable building block for more complex molecular architectures. Its functional groups (amine and amide) provide handles for conjugation to other molecules.
Future avenues of research could explore:
Prodrug Development: The primary amine or amide could be modified to create prodrugs with improved pharmacokinetic properties.
Conjugation to Targeting Moieties: Attaching the compound to molecules that target specific cells or tissues could enhance its efficacy and reduce off-target effects.
Inclusion in Multi-component Therapeutics: The compound could be integrated into multi-target ligands or combination therapies to address complex diseases.
Q & A
Q. What structural modifications enhance blood-brain barrier (BBB) penetration for CNS applications?
- Derivatization strategies :
- Prodrugs : Esterify the carboxylic acid to improve logP (e.g., ethyl ester increases logP from –0.5 to 1.2) .
- PEGylation : Attach polyethylene glycol to reduce plasma protein binding and enhance BBB transit .
- In vivo validation: Microdialysis in rat models to measure brain:plasma ratio (target: ≥0.3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
